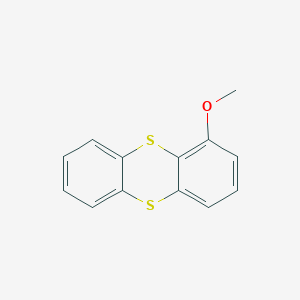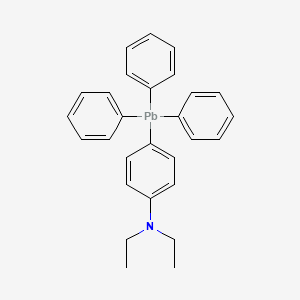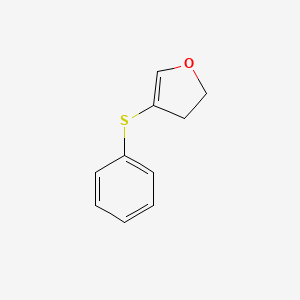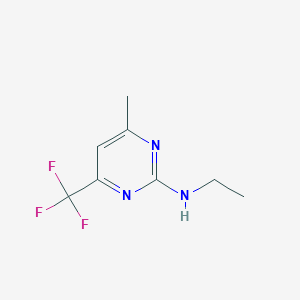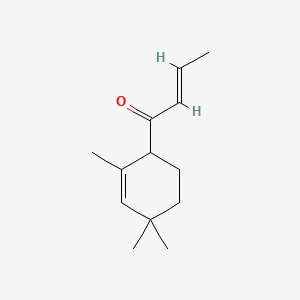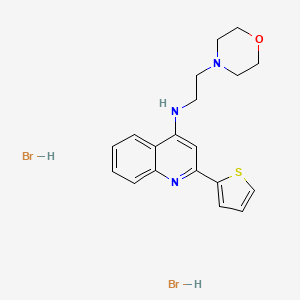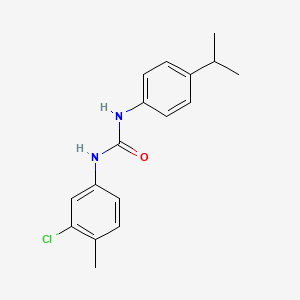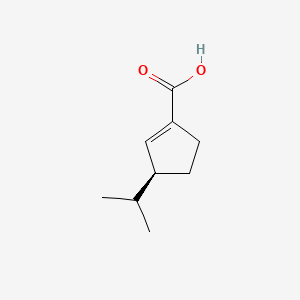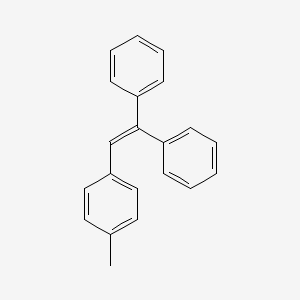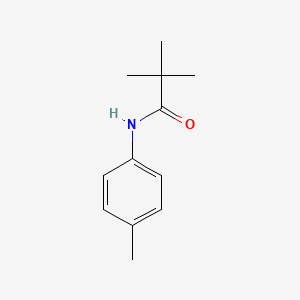
Phosphine, bis(3-methylphenyl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, bis(3-methylphenyl)phenyl- is an organophosphorus compound with the molecular formula C20H19P. It is a tertiary phosphine, which means it contains a phosphorus atom bonded to three carbon atoms. This compound is known for its applications in various fields, including catalysis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphine, bis(3-methylphenyl)phenyl- can be synthesized through the reaction of chlorophosphines with Grignard reagents. The general reaction involves the interaction of a chlorophosphine with an organomagnesium reagent, leading to the formation of the desired phosphine compound . For example, the reaction of bis(3-methylphenyl)chlorophosphine with phenylmagnesium bromide can yield phosphine, bis(3-methylphenyl)phenyl-.
Industrial Production Methods
Industrial production of phosphine, bis(3-methylphenyl)phenyl- typically involves large-scale reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, bis(3-methylphenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
Phosphine, bis(3-methylphenyl)phenyl- has several applications in scientific research:
Catalysis: It is used as a ligand in transition metal catalysis, enhancing the efficiency of various chemical reactions.
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of phosphine, bis(3-methylphenyl)phenyl- involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom acts as a nucleophile, interacting with electrophilic metal centers to facilitate the reaction process.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: Another widely used tertiary phosphine with three phenyl groups.
Bis(4-methylphenyl)phenylphosphine: Similar structure but with different methyl group positions.
Uniqueness
Phosphine, bis(3-methylphenyl)phenyl- is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its reactivity and coordination properties compared to other similar compounds .
Propiedades
Número CAS |
18803-08-2 |
|---|---|
Fórmula molecular |
C20H19P |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
bis(3-methylphenyl)-phenylphosphane |
InChI |
InChI=1S/C20H19P/c1-16-8-6-12-19(14-16)21(18-10-4-3-5-11-18)20-13-7-9-17(2)15-20/h3-15H,1-2H3 |
Clave InChI |
KQWVREMBQSAIGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


